molecular formula C10H19N3O2 B13293947 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one

Cat. No.: B13293947
M. Wt: 213.28 g/mol
InChI Key: XBXRWRFAJLQBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one is a compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with an amino group and a morpholin-4-yl ethyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable pyrrolidinone precursor with an aminoethyl morpholine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, secondary amines, and nitro derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can interact with specific molecular targets in ways that similar compounds cannot .

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

4-amino-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H19N3O2/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12/h9H,1-8,11H2

InChI Key

XBXRWRFAJLQBJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CC(CC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.